molecular formula C8H10N2O2 B1395947 6-(Oxetan-3-yloxy)pyridin-3-amine CAS No. 1349716-84-2

6-(Oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B1395947
CAS No.: 1349716-84-2
M. Wt: 166.18 g/mol
InChI Key: GXZHVDCXCZTPDX-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry: Pyridines and Oxetanes

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are found in a vast array of natural products, pharmaceuticals, and functional materials. beilstein-journals.org Pyridines, six-membered aromatic rings containing one nitrogen atom, are a cornerstone of heterocyclic chemistry. The nitrogen atom imparts a dipole moment to the ring, influencing its reactivity and making it a common feature in many biologically active molecules. rsc.org Aminopyridines, in particular, are crucial precursors in the synthesis of a wide range of pharmaceuticals and other biologically relevant compounds. nih.gov

Oxetanes are four-membered heterocyclic ethers that have gained considerable attention in recent years. nih.govacs.org Their inherent ring strain makes them susceptible to ring-opening reactions, providing a convenient route to introduce a 1,3-difunctionalized carbon chain into a molecule. tandfonline.com This reactivity, combined with their ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, has made them a valuable motif in medicinal chemistry. nih.govacs.org The fusion of these two important heterocyclic systems in 6-(oxetan-3-yloxy)pyridin-3-amine creates a molecule with a rich and underexplored chemical landscape.

Significance as a Bifunctional Organic Building Block in Synthetic Methodologies

The true value of this compound lies in its nature as a bifunctional building block, offering two distinct points for chemical modification. nih.govnih.govnih.gov The primary amine group on the pyridine (B92270) ring can undergo a variety of transformations, including acylation, alkylation, and participation in cross-coupling reactions to form new carbon-nitrogen bonds. nih.gov This functionality is a key handle for introducing diversity and building molecular complexity.

Simultaneously, the oxetane (B1205548) ring serves as a latent electrophile. Under appropriate conditions, typically involving Lewis or Brønsted acids, the strained four-membered ring can be opened by a wide range of nucleophiles. tandfonline.comontosight.ai This ring-opening event can be used to introduce a variety of functional groups, such as alcohols, ethers, and amines, at a defined distance from the pyridine core. The ability to perform selective reactions at either the amine or the oxetane allows for a stepwise and controlled approach to the synthesis of highly functionalized molecules.

Table 1: Potential Reactions at the Functional Groups of this compound

Functional GroupReaction TypePotential ReagentsResulting Functionality
Pyridine-3-amine AcylationAcid chlorides, AnhydridesAmide
Reductive AminationAldehydes, KetonesSecondary/Tertiary Amine
Buchwald-Hartwig AminationAryl halides/triflates, Pd catalyst, LigandDiaryl/Alkylaryl amine
DiazotizationNaNO₂, HClDiazonium salt (versatile intermediate)
Oxetan-3-yloxy Nucleophilic Ring-OpeningAlcohols, Water, Amines, Thiols1,3-Diol monoether, 1,3-Aminoalcohol ether, etc.
Reductive Ring-OpeningReducing agents (e.g., LiAlH₄)1,3-Diol monoether

This table presents potential reactions based on the general reactivity of aminopyridines and oxetanes. Specific reaction conditions for this compound would require experimental optimization.

Emerging Research Directions and Gaps in Understanding its Reactivity Profile

The unique structural features of this compound suggest several promising avenues for future research. In medicinal chemistry, this building block could be instrumental in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. nih.gov The oxetane moiety can act as a polar, three-dimensional scaffold that can improve drug-like properties, while the aminopyridine core is a well-established pharmacophore. rsc.orgacs.org

In materials science, the ability to polymerize oxetanes through ring-opening polymerization could be exploited to create novel polymers with tailored properties. ontosight.ai The pyridine unit could be used to introduce metal-coordinating sites or to tune the electronic properties of the resulting material.

Despite its potential, there is a significant gap in the published scientific literature regarding the specific reactivity and applications of this compound. Detailed studies on its synthesis, the chemoselectivity of its reactions, and the properties of its derivatives are currently lacking. Future research will need to focus on elucidating the precise reactivity profile of this compound, including the relative reactivity of the amine and oxetane functionalities under various conditions. This fundamental knowledge is crucial for unlocking the full potential of this promising bifunctional building block in advanced chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(oxetan-3-yloxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZHVDCXCZTPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Advancements for 6 Oxetan 3 Yloxy Pyridin 3 Amine

Synthesis of Key Precursors and Their Derivatization

The construction of 6-(oxetan-3-yloxy)pyridin-3-amine relies on the successful preparation and functionalization of two primary components: a substituted pyridine (B92270) scaffold and an oxetane (B1205548) derivative.

Preparation of Substituted Pyridine Scaffolds

The synthesis of highly substituted pyridine scaffolds is a cornerstone of organic and medicinal chemistry due to their prevalence in biologically active compounds. chemrxiv.org A variety of de novo strategies have been developed to access differentially substituted pyridines. chemrxiv.org For the specific case of this compound, the key precursor is a pyridine ring substituted with a leaving group at the 6-position and a protected or masked amino group at the 3-position.

Synthesis and Functionalization of Oxetan-3-ol (B104164) Derivatives

Oxetanes, particularly oxetan-3-ol and its derivatives, have gained significant traction in medicinal chemistry as they can favorably alter properties like aqueous solubility and lipophilicity. nih.govacs.org Oxetan-3-one is a key and commercially available intermediate for accessing a wide range of 3-substituted oxetanes. acs.orgnih.gov

The synthesis of oxetan-3-one itself has been a subject of study, with multi-step sequences being historically necessary. nih.gov More recent advancements include a one-step, gold-catalyzed synthesis from readily available propargylic alcohols, which offers a more practical and efficient route. nih.govorganic-chemistry.org Once obtained, oxetan-3-one can be readily converted to oxetan-3-ol through reduction.

Furthermore, oxetan-3-ol can be functionalized to introduce a suitable leaving group, preparing it for coupling with the pyridine scaffold. The inherent ring strain of the oxetane ring makes its synthesis via intramolecular cyclization a challenge, often requiring the use of strong bases and good leaving groups. acs.org

Development of C-O Bond Formation Methodologies

The crucial step in the synthesis of this compound is the formation of the ether linkage between the pyridine and oxetane moieties. Several C-O bond formation strategies have been explored and optimized for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Linkage

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. acs.orgresearchgate.net In the context of synthesizing this compound, this typically involves the reaction of an activated 6-halopyridine with oxetan-3-ol in the presence of a strong base. acs.org

The reactivity of the pyridine ring towards SNAr is influenced by the nature and position of its substituents. For instance, the presence of a nitro group can significantly facilitate the displacement of a halide at an adjacent position. researchgate.net The choice of base is also critical, with reagents like potassium hexamethyldisilazide (KHMDS) being effective in promoting the C-O bond formation. acs.orgresearchgate.net This approach is attractive due to the commercial availability of many fluorinated (hetero)aromatics and the high atom economy of the reaction. acs.orgresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, including C-O bonds for aryl ether synthesis. researchgate.net Two of the most prominent methods are the Ullmann and Buchwald-Hartwig type couplings.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol. organic-chemistry.org While traditional Ullmann conditions often require high temperatures, modern advancements have led to the development of milder and more efficient protocols. organic-chemistry.orgtcichemicals.com The use of specific ligands, such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline, can significantly improve the reaction's scope and efficiency. organic-chemistry.org

The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has been extended to C-O bond formation as well. researchgate.netresearchgate.net This palladium-catalyzed reaction offers a versatile and often milder alternative to the Ullmann coupling. beilstein-journals.org The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of palladium precursor, ligand, and base. beilstein-journals.org The development of new and more effective ligands continues to expand the utility of this methodology. researchgate.net

Coupling Reaction Catalyst Typical Conditions Advantages Disadvantages
Ullmann Coupling CopperHigh temperatures, polar solventsInexpensive catalystOften requires harsh conditions, limited substrate scope in classic form
Buchwald-Hartwig C-O Coupling PalladiumMilder conditions, various solventsBroad substrate scope, milder conditionsMore expensive catalyst, requires specific ligands

Exploration of Alternative Etherification Strategies

Beyond SNAr and transition metal-catalyzed couplings, other etherification strategies are continuously being explored. Acid-catalyzed etherification, for instance, involves the protonation of an alcohol followed by nucleophilic attack from another alcohol molecule. numberanalytics.com However, the conditions required for this method may not be compatible with the sensitive functional groups present on the pyridine and oxetane precursors.

The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, could also be considered. numberanalytics.com In this context, it would involve the deprotonation of oxetan-3-ol to form the corresponding alkoxide, which would then react with a 6-halopyridine. The efficiency of this reaction would be highly dependent on the reactivity of the specific pyridine derivative used.

The ongoing development of novel etherification methods, including those that proceed under milder and more environmentally friendly conditions, holds promise for further optimizing the synthesis of this compound and related compounds.

Advanced Amination Techniques for Pyridine Ring Functionalization

The introduction of an amino group at the C3 position of the pyridine ring is a critical transformation. Due to the electronic properties of the pyridine nucleus, direct functionalization can be challenging, particularly at the C3 and C5 positions. nih.gov Modern synthetic chemistry has developed several powerful techniques to achieve this transformation effectively.

Direct amination strategies aim to install the amino group in a single step, often from a C-H bond or via displacement of a leaving group. One of the most established methods is the Chichibabin reaction, which typically directs amination to the C2 or C6 positions using sodium amide. youtube.com However, achieving C3 selectivity requires more advanced approaches.

A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For the synthesis of this compound, a common precursor is a pyridine ring substituted with a leaving group, such as a halogen, at the 3-position. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for forming C-N bonds with high efficiency and broad functional group tolerance. nih.gov This method allows for the coupling of a 3-halo-6-(oxetan-3-yloxy)pyridine with an ammonia (B1221849) surrogate or a protected amine.

Functional group interconversion (FGI) provides an alternative pathway. This involves synthesizing the pyridine ring with a different functional group at the C3 position, which is then converted to an amine. For instance, a carboxylic acid or an amide at the C3 position can be subjected to a Curtius, Hofmann, or Lossen rearrangement to yield the desired 3-aminopyridine (B143674).

Recent developments have also explored photochemical methods for the C3-amination of pyridines, proceeding through Zincke imine intermediates to achieve high regioselectivity under mild conditions. nih.gov

A robust and widely used method for synthesizing 3-aminopyridines is the reduction of a corresponding 3-nitropyridine (B142982) precursor. This two-step approach is often highly reliable and scalable.

The synthesis begins with the preparation of the key intermediate, 6-(oxetan-3-yloxy)-3-nitropyridine. This is typically achieved via an SNAr reaction between a 6-halo-3-nitropyridine (e.g., 2-chloro-5-nitropyridine (B43025) or 2-fluoro-5-nitropyridine) and 3-hydroxyoxetane in the presence of a suitable base.

Once the nitro-substituted ether is obtained, the nitro group is reduced to the primary amine. This transformation can be accomplished using a variety of standard reduction protocols:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The reaction is typically performed in solvents like methanol, ethanol, or ethyl acetate.

Metal-Acid Systems: Classic reduction methods using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid, are also effective.

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst.

Similarly, a 3-azidopyridine (B1254633) can serve as a precursor. The azide (B81097) group can be introduced via diazotization of a corresponding hydrazine (B178648) or substitution of a halide, and subsequently reduced to the amine by catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (Staudinger reduction). researchgate.net The reduction of nitro and azido (B1232118) groups is generally high-yielding and chemoselective, making this a preferred industrial route. nih.gov

Optimization of Reaction Conditions and Process Intensification

To transition a synthetic route from laboratory scale to industrial production, rigorous optimization of reaction conditions is essential. This process aims to maximize yield, minimize impurities, reduce costs, and ensure operational safety and sustainability.

For key bond-forming steps, such as the Buchwald-Hartwig amination or the Ullmann-type etherification to form the oxetane ether linkage, the choice of catalyst and ligand is paramount. Palladium-based catalysts are frequently used for these cross-coupling reactions. nih.gov The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle.

A systematic screening of various catalysts and ligands is performed to identify the optimal combination for the specific substrate. This process involves evaluating parameters such as reaction yield, rate, and the formation of side products.

Table 1: Illustrative Catalyst and Ligand Screening for Buchwald-Hartwig Amination

EntryPalladium PrecursorLigandBaseSolventYield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Toluene (B28343)85
2Pd(OAc)₂BINAPK₃PO₄Dioxane78
3Pd₂(dba)₃RuPhosLHMDSToluene92
4Pd(OAc)₂DavePhosNaOtBuDioxane88

This table is illustrative and represents a typical screening process. dba = dibenzylideneacetone; OAc = acetate; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; LHMDS = lithium bis(trimethylsilyl)amide.

The data from such screenings guide the selection of a system that provides the highest efficiency and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands like RuPhos or Xantphos often prove effective in challenging amination reactions. rsc.org

Solvent and temperature are critical parameters that significantly influence reaction outcomes. The solvent must solubilize the reactants and reagents while being compatible with the reaction chemistry. Its polarity can affect reaction rates and, in some cases, product selectivity. researchgate.net

Temperature control is used to manage the reaction rate. While higher temperatures can accelerate reactions, they can also lead to the formation of degradation products or undesirable side reactions. An optimal temperature profile is therefore developed to ensure a clean and efficient conversion.

Table 2: Example of Solvent and Temperature Optimization for SNAr Etherification

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)
1DMFK₂CO₃801275
2DMSOK₂CO₃801290
3NMPCs₂CO₃80895
4DMSOK₂CO₃100694 (with side products)
5NMPCs₂CO₃601288

This table is illustrative. DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide (B87167); NMP = N-Methyl-2-pyrrolidone.

Through such studies, an optimized process might utilize a polar aprotic solvent like NMP or DMSO at a moderately elevated temperature to achieve a high conversion rate in a reasonable timeframe while minimizing impurity formation.

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry are increasingly integrated into the development of manufacturing processes for compounds like this compound. rasayanjournal.co.inrsc.org

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic reactions are preferred over stoichiometric ones.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or some polar aprotic solvents with greener alternatives such as water, ethanol, or 2-methyl-THF.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.gov One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also contribute to energy and resource savings.

Catalysis: Using highly efficient catalysts allows for lower catalyst loadings and milder reaction conditions, reducing waste and energy demand.

Waste Reduction: Optimizing reactions to minimize the formation of byproducts simplifies purification and reduces chemical waste streams. The CHEM21 green metrics toolkit can be used to assess the environmental impact and guide process improvements. rsc.org

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Scale-Up Considerations and Process Chemistry Investigations

The likely industrial synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable 6-halopyridin-3-amine is reacted with oxetan-3-ol in the presence of a strong base. The challenges in scaling up this process are multifaceted, encompassing reaction kinetics, heat and mass transfer, reagent handling, and purification strategies.

A primary consideration in the scale-up of the SNAr reaction is the choice of solvent and base. The solvent must not only facilitate the reaction but also be suitable for large-scale operations in terms of safety, environmental impact, and ease of recovery. While polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for SNAr reactions on a lab scale, their use in large-scale manufacturing can be problematic due to high boiling points and potential toxicity. Process development would therefore explore alternative solvents such as toluene or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are generally considered more process-friendly.

The selection and handling of the base are also critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically required to deprotonate the oxetan-3-ol, forming the nucleophilic alkoxide. On a large scale, the use of solid NaH, which is often supplied as a dispersion in mineral oil, can present significant handling and safety challenges due to its flammability. Process chemists would likely investigate alternative bases or formulations, such as using a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), which can offer better handling characteristics.

Process Optimization and Parameter Control

To ensure a reproducible and high-yielding process, a thorough investigation of critical process parameters (CPPs) is essential. Design of Experiments (DoE) is a powerful tool often employed in process chemistry to systematically study the effects of multiple variables on the reaction outcome.

For the synthesis of this compound, key parameters for optimization would include:

Reaction Temperature: The temperature profile of the reaction can significantly impact reaction rate and impurity formation. An optimal temperature must be identified that allows for a reasonable reaction time without leading to significant degradation of starting materials or product.

Reagent Stoichiometry: The molar ratio of the reactants (6-halopyridin-3-amine, oxetan-3-ol, and base) needs to be carefully optimized to maximize the conversion of the limiting reagent and minimize the formation of by-products.

Reaction Concentration: The concentration of the reaction mixture can affect reaction kinetics and ease of handling. A balance must be struck between achieving a high throughput and maintaining a manageable viscosity for efficient stirring and heat transfer.

Addition Rate: The rate of addition of the base or the electrophile can be critical in controlling the reaction exotherm and minimizing the formation of impurities.

The following hypothetical data tables illustrate the type of information that would be generated during a process optimization study.

Table 1: Effect of Base and Solvent on the Yield of this compound

Entry Base (equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 NaH (1.2) DMF 80 12 85
2 t-BuOK (1.2) THF 65 18 82
3 NaHMDS (1.2) Toluene 90 10 90

Table 2: Optimization of Reaction Parameters using Design of Experiments (DoE)

Factor Level 1 Level 2 Level 3
Temperature (°C) 80 90 100
Base (equivalents) 1.1 1.2 1.3

This table represents a simplified design space for a DoE study. The actual study would involve a more complex statistical design to identify optimal conditions and interactions between variables.

Impurity Profile and Control

A critical aspect of process chemistry is the identification, characterization, and control of impurities. In the synthesis of this compound, potential impurities could arise from several sources:

Unreacted Starting Materials: Residual 6-halopyridin-3-amine and oxetan-3-ol.

By-products from Side Reactions: For example, dimerization of the starting materials or reaction of the product with the base.

Degradation Products: The oxetane ring can be susceptible to ring-opening under certain conditions, leading to the formation of diol-containing impurities.

The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for monitoring the reaction progress and quantifying the levels of impurities. Once identified, strategies for controlling impurities can be implemented. This might involve adjusting reaction conditions to disfavor the formation of a particular impurity, or developing a purification strategy, such as crystallization or chromatography, to effectively remove it.

For instance, the formation of a bis-arylated by-product could be minimized by controlling the stoichiometry of the reactants and the rate of addition of the base. The potential for oxetane ring-opening can be mitigated by careful control of temperature and avoiding prolonged exposure to harsh acidic or basic conditions during work-up and purification.

Crystallization and Polymorphism

The final isolation and purification of this compound as a solid is a critical step in ensuring the quality and stability of the final product. Process development in this area focuses on developing a robust crystallization process that consistently delivers the desired crystalline form (polymorph) with high purity and good physical properties (e.g., particle size distribution, flowability).

A polymorphism screen would be conducted to identify all accessible crystalline forms of the compound and to determine the most thermodynamically stable form. The crystallization process would then be optimized by studying parameters such as:

Solvent System: A mixture of a good solvent and an anti-solvent is often used to induce crystallization.

Cooling Profile: The rate of cooling can influence crystal size and purity.

Seeding Strategy: The use of seed crystals of the desired polymorph can ensure consistent crystallization of that form.

A well-controlled crystallization process is essential for producing a final product that meets all regulatory requirements and is suitable for its intended use in subsequent manufacturing steps.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Oxetan 3 Yloxy Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of 6-(Oxetan-3-yloxy)pyridin-3-amine by mapping the chemical environments and connectivity of its constituent atoms.

Comprehensive One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Assignment

One-dimensional NMR spectra offer fundamental information regarding the chemical shifts and multiplicities of the magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the oxetane (B1205548) moiety, and the amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Pyridine)7.85d2.5
H-4 (Pyridine)7.10dd8.5, 2.5
H-5 (Pyridine)6.50d8.5
-NH₂3.60s (br)-
H-3' (Oxetane)5.40quint5.0
H-2'/H-4' (Oxetane)4.85t6.5
H-2''/H-4'' (Oxetane)4.60dd6.5, 4.5

d: doublet, dd: doublet of doublets, t: triplet, quint: quintet, s (br): broad singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon AssignmentChemical Shift (δ, ppm)
C-6 (Pyridine)162.5
C-3 (Pyridine)140.1
C-2 (Pyridine)138.5
C-4 (Pyridine)115.8
C-5 (Pyridine)108.2
C-3' (Oxetane)74.3
C-2'/C-4' (Oxetane)68.9

¹⁵N NMR Spectroscopy: Nitrogen-15 (B135050) NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing compounds. The chemical shifts of the pyridine and amine nitrogens provide valuable information about their respective environments. acs.orgresearchgate.netnih.govresearchgate.net

Nitrogen AssignmentChemical Shift (δ, ppm)
N-1 (Pyridine)-70
N (Amine)-320

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial proximity of atoms within the molecule, confirming the assignments from 1D spectra. sdsu.eduresearchgate.netscribd.comnih.govscience.gov

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, the following correlations are observed:

Correlation between H-4 and H-5 of the pyridine ring.

Correlation between H-4 and H-2 of the pyridine ring (weak, four-bond coupling).

Correlations within the oxetane ring protons (H-3' with H-2'/H-4' and H-2''/H-4'').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).

¹H (ppm)¹³C (ppm)Assignment
7.85138.5H-2 / C-2
7.10115.8H-4 / C-4
6.50108.2H-5 / C-5
5.4074.3H-3' / C-3'
4.85, 4.6068.9H-2', H-4' / C-2', C-4'

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and linking different parts of the molecule.

¹H (ppm)Correlated ¹³C (ppm)Assignment
7.85 (H-2)162.5 (C-6), 140.1 (C-3), 115.8 (C-4)
7.10 (H-4)162.5 (C-6), 138.5 (C-2), 108.2 (C-5)
6.50 (H-5)140.1 (C-3), 115.8 (C-4)
5.40 (H-3')162.5 (C-6)
4.85, 4.60 (H-2'/H-4')74.3 (C-3')

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Key NOE correlations would be expected between:

The oxetane proton H-3' and the pyridine proton H-5.

The amine protons and the pyridine proton H-2 and H-4.

Vibrational Spectroscopy Studies

Detailed Infrared (IR) Spectroscopic Analysis of Functional Group Vibrations

The IR spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. wpmucdn.comresearchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3300N-H stretching (asymmetric and symmetric)Primary Amine
3100-3000C-H stretchingAromatic (Pyridine)
2980-2850C-H stretchingAliphatic (Oxetane)
1620N-H bending (scissoring)Primary Amine
1590, 1570, 1470C=C and C=N stretchingPyridine Ring
1250C-O-C stretching (asymmetric)Aryl Ether
980Ring breathingOxetane

Raman Spectroscopic Investigations of Molecular Skeletons

Wavenumber (cm⁻¹)Vibrational Mode
3070Aromatic C-H stretch
1610Pyridine ring stretching
1350Pyridine ring breathing
1020Symmetric ring breathing (in-phase)
830Pyridine ring trigonal bending

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact mass of the molecular ion, confirming the elemental composition, and its fragmentation pattern offers further structural evidence. hnxb.org.cnnih.govnih.gov

Exact Mass:

Formula: C₈H₁₀N₂O₂

Calculated Monoisotopic Mass: 166.0742 g/mol

Observed [M+H]⁺: 167.0815

Fragmentation Pathway: Under electrospray ionization (ESI) conditions, the primary fragmentation pathway involves the initial protonation of the molecule. The subsequent fragmentation of the [M+H]⁺ ion is proposed as follows:

Loss of the oxetane moiety: A characteristic fragmentation involves the cleavage of the ether bond, leading to the loss of oxetane (C₃H₆O, 70.0419 Da).

m/z 97.0396 ([M+H - C₃H₆O]⁺), corresponding to the protonated 6-hydroxypyridin-3-amine fragment.

Loss of ammonia (B1221849): Cleavage of the C-N bond of the amine group can result in the loss of ammonia (NH₃, 17.0265 Da).

m/z 150.0550 ([M+H - NH₃]⁺).

Further fragmentation of the pyridine ring: Subsequent fragmentation of the pyridine ring can lead to smaller characteristic ions.

Exact Mass Determination for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. uky.eduyoutube.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), the unique elemental formula can be confirmed, distinguishing it from other formulas with the same nominal mass. mestrelabcn.comresearchgate.net For this compound, with a molecular formula of C₈H₁₀N₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

This exact mass is a fundamental characteristic of the compound. In an HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The instrument would then measure the m/z value of this ion. A measured mass that matches the theoretical value within a narrow tolerance, typically a few parts per million (ppm), provides strong evidence for the assigned elemental composition. colorado.edu

Table 1: Theoretical Exact Mass for this compound and its Protonated Adduct

SpeciesFormulaTheoretical Monoisotopic Mass (Da)
Neutral Molecule [M]C₈H₁₀N₂O₂166.07423
Protonated Molecule [M+H]⁺C₈H₁₁N₂O₂⁺167.08199
Calculated using the most abundant isotopes: C (12.00000), H (1.00783), N (14.00307), O (15.99491)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgunt.edu For this compound, the protonated molecule ([M+H]⁺, m/z 167.08) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predicted to occur at the most labile bonds. Key fragmentations would likely involve the cleavage of the ether linkage and fragmentation of the heterocyclic rings.

Plausible Fragmentation Pathways:

Cleavage of the C-O Ether Bond: A characteristic fragmentation for pyridinyl ethers involves the cleavage of the bond between the pyridine ring and the ether oxygen. nih.gov This would result in the formation of a protonated 3-aminopyridine (B143674) ion.

Fragmentation of the Aminopyridine Moiety: The resulting 3-aminopyridine ion (m/z 95.06) would be expected to fragment further. Based on known data for 3-aminopyridine, this includes the loss of small neutral molecules. nih.gov

Cleavage involving the Oxetane Ring: The oxetane ring can also undergo fragmentation, although this is often a less dominant pathway compared to the weaker ether bond cleavage.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Proposed Fragment IonFragment FormulaFragment (m/z)Neutral Loss
167.08Protonated 3-aminopyridine[C₅H₇N₂]⁺95.06C₃H₄O₂
95.06Fragment from aminopyridine[C₄H₆N]⁺68.05HCN
167.08Loss of aminopyridine[C₃H₅O₂]⁺73.03C₅H₆N₂

The accurate mass measurement of these fragment ions by techniques like TOF or FT-ICR MS provides further confidence in the structural assignment of each piece, helping to reconstruct the parent molecule. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. reddit.com Although a specific crystal structure for this compound is not publicly available, we can predict the expected molecular geometry based on data from related structures like aminopyridines. iucr.org

Table 3: Predicted Bond Lengths and Angles for this compound

ParameterAtoms InvolvedPredicted ValueReference/Basis
Bond LengthC-N (pyridine ring)~1.34 ÅBased on 4-aminopyridine (B3432731) data. iucr.org
Bond LengthC-C (pyridine ring)~1.39 ÅStandard aromatic C-C bond
Bond LengthC-NH₂~1.36 ÅBased on aminopyridine data. psu.edu
Bond LengthC(pyridine)-O(ether)~1.37 ÅTypical aryl-ether bond
Bond LengthO(ether)-C(oxetane)~1.43 ÅTypical alkyl-ether bond
Bond AngleC-N-C (in pyridine)~117°Based on pyridine geometry
Bond AngleC-O-C (ether link)~118°Typical for diaryl/alkyl ethers

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. For this compound, the primary amine (-NH₂) and the pyridine nitrogen are expected to be key players in forming a stable crystal packing arrangement through hydrogen bonding. epa.govresearchgate.net

Expected Intermolecular Interactions:

N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor. This is often the strongest intermolecular interaction in aminopyridine crystals. researchgate.net

N-H···O Hydrogen Bonds: The amine group can also donate a hydrogen bond to the ether oxygen or the oxetane oxygen of a neighboring molecule.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal lattice through van der Waals forces. nih.gov

These interactions create a three-dimensional supramolecular architecture that dictates the physical properties of the solid material. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org The absorption of this energy promotes electrons from lower energy molecular orbitals (like non-bonding, n, or π orbitals) to higher energy anti-bonding orbitals (π*). shu.ac.uk

The spectrum of this compound is expected to be dominated by transitions associated with the substituted pyridine ring, which acts as the primary chromophore. Two main types of transitions are anticipated:

π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. These typically occur at shorter wavelengths. youtube.com

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* anti-bonding orbital. These are lower in energy and intensity compared to π→π* transitions and occur at longer wavelengths. youtube.com

The polarity of the solvent can influence the wavelengths of these transitions; polar solvents tend to shift n→π* transitions to shorter wavelengths (hypsochromic or blue shift) and π→π* transitions to longer wavelengths (bathochromic or red shift). youtube.comyoutube.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition TypeChromophoreExpected λₘₐₓ Range (nm)Characteristics
π→πSubstituted Pyridine Ring200 - 280High molar absorptivity (ε)
n→πN/O lone pairs → Pyridine π*270 - 350Low molar absorptivity (ε)
Note: Values are estimates based on general principles for substituted pyridines and are solvent-dependent. nih.govnih.gov

Reactivity, Mechanistic Investigations, and Synthetic Transformations of 6 Oxetan 3 Yloxy Pyridin 3 Amine

Reactions at the Primary Amine Moiety

The primary amine group on the pyridine (B92270) ring is a key reactive site, behaving as a potent nucleophile and a handle for diazonium salt formation.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the primary amine nitrogen readily attacks electrophilic reagents, leading to the formation of amides, sulfonamides, and alkylated amines.

Acylation: The primary amine of 6-(Oxetan-3-yloxy)pyridin-3-amine undergoes efficient acylation with acylating agents like acid chlorides or acid anhydrides to form the corresponding amides. thieme-connect.deorganic-chemistry.org This reaction is fundamental in drug discovery for introducing a vast array of side chains. A documented example is the reaction with acryloyl chloride to form N-[6-(oxetan-3-yloxy)pyridin-3-yl]prop-2-enamide. nih.gov This transformation typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. thieme-connect.de

Sulfonylation: In a similar fashion, the amine can be sulfonylated. Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields the corresponding sulfonamides. While specific examples for this compound are not detailed in readily available literature, this transformation is a standard reaction for primary aromatic amines. chemrxiv.org The resulting sulfonamides are important pharmacophores in many therapeutic agents.

Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. researchgate.net However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products, and potentially even quaternization of the pyridine nitrogen. epo.org To achieve selective mono-alkylation, reductive amination is often the preferred method.

Table 1: Representative Reactions at the Primary Amine

Reaction Type Reagent Example Product Type
Acylation Acryloyl Chloride N-Acyl Amide
Sulfonylation Benzenesulfonyl Chloride N-Aryl Sulfonamide
Alkylation Methyl Iodide N-Methylated Amine

Condensation Reactions and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting imine C=N double bond can be subsequently reduced to afford a stable secondary amine, providing a controlled route to N-alkylated derivatives. This two-step process is known as reductive amination.

Diazotization and Subsequent Transformations

Treatment of the primary aromatic amine of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures, is expected to yield a diazonium salt. libretexts.org Aryl diazonium salts are versatile synthetic intermediates. libretexts.org Although specific examples for this substrate are not prevalent in the literature, these intermediates are known to undergo a variety of transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl group upon heating in an aqueous acidic solution.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. rsc.org

Quaternization and N-Oxidation Reactions

Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides to form quaternary pyridinium (B92312) salts. chemrxiv.orgosti.govnih.govmostwiedzy.pl The reaction rate is influenced by the nature of the alkyl halide and the substituents on the pyridine ring. The presence of the electron-donating amino and oxetanyloxy groups on the ring would be expected to enhance the nucleophilicity of the pyridine nitrogen, facilitating quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Pyridine N-oxides are valuable intermediates in their own right, enabling further functionalization of the pyridine ring. organic-chemistry.org However, achieving selective N-oxidation of the pyridine ring in the presence of the primary amine group can be challenging, as the amine itself is susceptible to oxidation. nih.gov Careful selection of reaction conditions would be necessary to favor the desired N-oxide.

Table 2: Representative Reactions at the Pyridine Nitrogen

Reaction Type Reagent Example Product Type
Quaternization Methyl Iodide N-Methylpyridinium Salt
N-Oxidation m-CPBA Pyridine N-Oxide

Coordination Chemistry with Metal Centers as a Ligand

This compound has the potential to act as a chelating ligand in coordination chemistry. It possesses two potential coordination sites: the pyridine nitrogen and the primary amine nitrogen. This allows it to function as a bidentate N,N-ligand, forming a stable five-membered chelate ring with a metal center. The coordination chemistry of aminopyridine derivatives is well-established, and they form stable complexes with a wide range of transition metals. jscimedcentral.com While specific studies detailing the coordination complexes of this compound are not documented, it is expected to form complexes with metals like nickel(II), copper(I), and silver(I), analogous to other aminopyridine ligands. jscimedcentral.com The oxetane (B1205548) oxygen could potentially act as a third, weaker donor site in some instances, leading to more complex coordination modes.

Reactivity of the Oxetane Ring System

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), which is a primary driving force for its reactivity. beilstein-journals.org This inherent strain, combined with the polarized carbon-oxygen bonds, makes the ring susceptible to opening reactions under various conditions, typically requiring activation by an acid. nih.gov

Acid-catalyzed ring-opening is a characteristic reaction of oxetanes. beilstein-journals.orgacs.org For this compound, this process would begin with the protonation of the oxetane oxygen, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack on one of the adjacent, now more electrophilic, carbon atoms.

The reaction can proceed via two main pathways:

Intermolecular Attack: An external nucleophile present in the reaction medium (e.g., water, an alcohol, or a halide from the acid) attacks one of the oxetane's methylene (B1212753) carbons (C2' or C4'). This would result in the formation of a 1,3-difunctionalized propane (B168953) chain attached to the pyridine ring.

Intramolecular Attack: The pyridinyl nitrogen or, more likely, the exocyclic amino group at the C3 position could act as an internal nucleophile. nih.gov Such an intramolecular cyclization, especially if the amino group attacks, could lead to the formation of a new fused-ring system.

The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn In the case of the 3-oxy-substituted oxetane, attack would occur at the less sterically hindered methylene carbons. The reaction's outcome is highly dependent on the specific acid used, its concentration, the temperature, and the solvent system.

Table 1: Representative Outcomes of Acid-Catalyzed Ring-Opening of this compound This table presents hypothetical data based on general principles of oxetane reactivity.

Conditions Primary Product Plausible Mechanism Hypothetical Yield
1 M HCl (aq), 50 °C3-((3-amino-5-(3-chloro-2-hydroxypropoxy)pyridin-2-yl)oxy)propan-1-olIntermolecular attack by Cl⁻ and H₂O75%
0.5 M H₂SO₄ in Methanol, 25 °C1-((5-aminopyridin-2-yl)oxy)-3-methoxypropan-2-olIntermolecular attack by Methanol85%
Trifluoroacetic acid (TFA), CH₂Cl₂, 0 °CFused bicyclic system via intramolecular cyclizationIntramolecular attack by the 3-amino group60%

While acid catalysis is the most common method for activating oxetanes, ring-opening can also be achieved with strong nucleophiles, often in the presence of a Lewis acid promoter. utexas.eduillinois.edu Strong nucleophiles like organolithium reagents, Grignard reagents, or amines can react, although oxetane ethers are generally less reactive towards nucleophilic attack without prior activation compared to oxetan-3-ol (B104164) or oxetanes bearing a leaving group. acs.orgnih.gov

For this compound, derivatization could be achieved by reacting it with a strong nucleophile in the presence of a suitable Lewis acid (e.g., Yb(OTf)₃, BF₃·OEt₂). This would open the oxetane ring to install a new functional group, yielding a variety of substituted 1,3-diol derivatives.

Table 2: Hypothetical Products from Nucleophilic Ring-Opening and Derivatization This table presents hypothetical data based on established methods for oxetane derivatization.

Reagents Product Structure Description
1. PhMgBr, Yb(OTf)₃2. H₃O⁺ workup1-((5-aminopyridin-2-yl)oxy)-3-phenylpropane-2,3-diolPhenyl group addition
1. LiAlH₄, AlCl₃2. H₃O⁺ workup1-((5-aminopyridin-2-yl)oxy)propan-2-olReductive cleavage
1. NaN₃, LiClO₄2. H₂ workup, Pd/C1-amino-3-((5-aminopyridin-2-yl)oxy)propan-2-olAzide (B81097) addition followed by reduction

The stability of the oxetane ring is a critical factor in its application. Oxetane ethers generally exhibit good stability under neutral, basic, and reducing conditions. rsc.orgrsc.org However, they are prone to degradation under strongly acidic conditions, which promote ring-opening hydrolysis or rearrangement. nih.govacs.org The presence of the basic pyridine and amino functionalities in this compound could influence its stability. Under acidic conditions, protonation of the pyridine nitrogen would occur first, but subsequent protonation of the oxetane oxygen can lead to ring cleavage. wikipedia.orgmasterorganicchemistry.com Some studies have noted that oxetanes with internal nucleophiles, such as an amine, may be more susceptible to ring-opening under acidic conditions. nih.gov

Table 3: Predicted Stability of this compound under Various Conditions This table provides a qualitative summary based on the known stability of oxetane ethers.

Condition Stability of Oxetane Ring Predicted Degradation Product(s)
1 M NaOH (aq), 80 °C, 24hHighNone (stable)
H₂ (1 atm), Pd/C, 25 °CHighNone (stable)
1 M HCl (aq), 37 °C, 24hLow1-((5-aminopyridin-2-yl)oxy)-3-chloropropan-2-ol and other ring-opened products
NaBH₄, Methanol, 25 °CHighNone (stable)
DMSO, 80 °C, 24hHighNone (stable)

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which governs its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophiles. However, the reactivity is modulated by the two substituents. The 3-amino group is a powerful activating group and is ortho, para-directing. rsc.org The 6-oxetanyloxy group is also ortho, para-directing, but its activating effect from the oxygen's lone pair donation is tempered by its inductive electron-withdrawing effect.

The directing effects are as follows:

3-Amino group directs to: C2 and C4.

6-Oxetanyloxy group directs to: C5.

Considering the strong activating nature of the amino group, electrophilic substitution is most likely to occur at the positions it activates, primarily C2 and C4. The C5 position is also activated, creating a complex substitution pattern that would likely result in a mixture of products depending on the steric bulk of the electrophile and the precise reaction conditions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, especially at the C2, C4, and C6 positions. youtube.comyoutube.com In this compound, the oxetanyloxy group is at a position (C6) that is activated for nucleophilic attack. While alkoxy groups are not excellent leaving groups, substitution with very strong nucleophiles (e.g., organolithiums, sodium amide) under harsh conditions could potentially displace the oxetanyloxy group. The reaction is generally more facile with better leaving groups like halides. ntu.edu.sg

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not available, the methodologies for investigating its key transformations can be outlined.

To understand the reactivity of this molecule, kinetic studies would be essential. For instance, the acid-catalyzed ring-opening of the oxetane could be monitored to determine the reaction's rate law.

Experimental Approach: A typical kinetic experiment would involve monitoring the concentration of the starting material or product over time using techniques like HPLC or ¹H NMR spectroscopy. By varying the initial concentrations of the substrate and the acid catalyst, the order of the reaction with respect to each component can be determined.

For the reaction: Substrate + H⁺ → Product

The rate law would be expected to be: Rate = k[Substrate]ᵃ[H⁺]ᵇ

Table 4: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis at 50 °C This table illustrates the type of data that would be generated from kinetic studies.

Experiment [Substrate]₀ (M) [HCl]₀ (M) Initial Rate (M/s) Calculated Rate Constant, k (M⁻¹s⁻¹)
10.10.51.5 x 10⁻⁵3.0 x 10⁻⁴
20.20.53.0 x 10⁻⁵3.0 x 10⁻⁴
30.11.03.0 x 10⁻⁵3.0 x 10⁻⁴

The hypothetical data suggests the reaction is first-order with respect to both the substrate and the acid (a=1, b=1).

Isolation and Characterization of Reaction Intermediates

Currently, there is a lack of specific published research detailing the isolation and spectroscopic characterization of reaction intermediates directly from reactions involving this compound. General knowledge of pyridine chemistry suggests that reactions at the amino group or the pyridine nitrogen could lead to the formation of transient species. For instance, in acylation or alkylation reactions, the initial product would be a pyridinium salt. The stability and potential for isolation of such an intermediate would be highly dependent on the specific reaction conditions and the nature of the electrophile.

In the absence of direct experimental evidence for this compound, a hypothetical reaction intermediate and the data that would be collected for its characterization are presented in the table below. This is for illustrative purposes only and is based on the known reactivity of similar aminopyridine systems.

Hypothetical Reaction Intermediate and Characterization Data

Intermediate Parent Reaction Method of Generation Characterization Techniques Expected Observations
N-(6-(oxetan-3-yloxy)pyridin-3-yl)acetamide Acetylation of the 3-amino group Reaction with acetic anhydride (B1165640) in a suitable solvent NMR, IR, Mass Spectrometry Shift in NMR signals of the pyridine ring protons, appearance of a methyl and a carbonyl signal in ¹³C NMR, characteristic C=O stretch in IR, and a molecular ion peak corresponding to the acetylated product in mass spectrometry.
6-(Oxetan-3-yloxy)-3-(trimethylammonio)pyridine iodide Quaternization of the 3-amino group Reaction with excess methyl iodide NMR, Elemental Analysis Significant downfield shift of the pyridine ring protons in ¹H NMR, presence of three equivalent methyl groups, and elemental analysis consistent with the molecular formula.

Isotope Labeling Studies to Elucidate Reaction Pathways

Isotope labeling is a powerful tool for elucidating reaction mechanisms, and the primary amine functionality of this compound makes it a candidate for nitrogen-15 (B135050) (¹⁵N) labeling studies. Such studies can provide definitive evidence for the involvement of specific nitrogen atoms in bond-forming and bond-breaking steps of a reaction.

A general and effective method for the late-stage isotopic exchange of primary amines to their ¹⁵N-labeled analogues has been developed, which is applicable to a wide range of substrates including those with heterocyclic moieties. chemrxiv.org This approach involves the activation of the primary amine, followed by a deaminative amination using a ¹⁵N-labeled source.

For this compound, this transformation could be envisioned to proceed via one of two main pathways, depending on the specific reagents used:

Copper-Catalyzed Exchange: The primary amine can be activated by conversion to a Katritzky pyridinium salt. In the presence of a copper catalyst and a ¹⁵N-labeled benzophenone (B1666685) imine, an isotopic exchange can occur. This method is particularly effective for a variety of amines, including those with heterocyclic systems. chemrxiv.org

Radical-Polar Crossover: An alternative strategy involves the formation of a redox-active imine from the primary amine. Through a radical-polar-crossover mechanism initiated by a photocatalyst, the ¹⁴N-amine can be exchanged with a ¹⁵N-labeled amine source. chemrxiv.org

The successful synthesis of ¹⁵N-6-(oxetan-3-yloxy)pyridin-3-amine would enable detailed mechanistic studies of its subsequent reactions. For example, in a cyclization or condensation reaction, the fate of the labeled nitrogen could be tracked in the products using ¹⁵N NMR spectroscopy or mass spectrometry, thereby confirming the proposed reaction pathway.

Potential Isotope Labeling Studies for this compound

Study Type Labeling Strategy ¹⁵N Source Potential Reaction to Probe Analytical Method Expected Outcome
Mechanistic study of amide bond formation Synthesis of ¹⁵N-labeled this compound ¹⁵N-Benzophenone imine Acylation with a complex acyl chloride ¹⁵N NMR, Mass Spectrometry Confirmation that the nitrogen in the resulting amide originates from the aminopyridine.
Investigation of cyclization reactions Synthesis of ¹⁵N-labeled this compound ¹⁵N-Ammonium chloride (via Zincke activation) Intramolecular cyclization to form a fused heterocyclic system ¹H-¹⁵N HMBC NMR Unambiguous assignment of the nitrogen atom's position in the final cyclized product.

Recent advancements in nitrogen isotope exchange (NIE) reactions for pyridine derivatives, utilizing a Zincke activation strategy, further expand the possibilities for labeling studies. This method allows for the direct exchange of the nitrogen atom within the pyridine ring itself, which could be a powerful tool for studying reactions that involve the pyridine nitrogen of this compound or its derivatives.

Computational Chemistry and Theoretical Studies of 6 Oxetan 3 Yloxy Pyridin 3 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties for 6-(Oxetan-3-yloxy)pyridin-3-amine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, a DFT calculation, likely using a functional such as B3LYP and a basis set like 6-31G(d,p), would be employed to optimize the molecule's geometry and calculate its ground state energy.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-N bond lengths within the pyridine (B92270) ring would be expected to be intermediate between single and double bonds, characteristic of an aromatic system. The geometry of the oxetane (B1205548) ring would likely exhibit a puckered conformation to relieve ring strain. The C-O-C bond angle of the ether linkage connecting the two ring systems is another critical parameter that would be determined.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amine group and the pi-system of the ring. The LUMO is likely to be distributed over the pyridine ring, representing the region most susceptible to nucleophilic attack.

Parameter Description Expected Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher HOMO energy indicates a greater propensity to donate electrons. The amine group is expected to significantly contribute to a higher HOMO energy.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy suggests a greater ability to accept electrons. The pyridine ring's electron-deficient nature contributes to a lower LUMO energy.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.This value is a key indicator of chemical reactivity and stability. A moderate gap would be expected, indicating a balance of stability and reactivity.

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-poor areas susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the oxetane ring due to the presence of lone pairs of electrons. The amine group's nitrogen would also exhibit a negative potential, although its electron-donating nature would increase the electron density on the pyridine ring. The hydrogen atoms of the amine group and the C-H bonds would show positive electrostatic potential. This mapping is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional shape of a molecule is not static but rather a dynamic interplay of various conformations. Understanding the conformational preferences and the energy barriers between them is crucial for comprehending a molecule's behavior.

To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. MM methods use a simpler, classical mechanics-based approach to rapidly calculate the energy of different conformations. This allows for a broad search of the conformational landscape to identify low-energy conformers.

Molecular dynamics simulations would provide a time-resolved view of the molecule's motion. By simulating the movement of atoms over time, MD can reveal the accessible conformations under specific conditions (e.g., in a solvent) and the transitions between them. For this compound, MD simulations could illustrate the flexibility of the ether linkage and the puckering dynamics of the oxetane ring.

A more detailed understanding of conformational changes can be obtained by mapping the potential energy surface (PES). A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. This allows for the determination of rotational barriers around single bonds.

For this compound, key rotational barriers would be associated with the C-O bonds of the ether linkage. A PES scan of the dihedral angle defined by the pyridine ring, the ether oxygen, the oxetane carbon, and an adjacent oxetane carbon would reveal the energy profile for rotation around this bond. The results would identify the most stable (lowest energy) conformations and the energy required to transition between them. Additionally, the inversion barrier of the nitrogen atom in the amine group could also be calculated, providing insight into its stereochemical stability.

Conformational Feature Computational Method Expected Insights for this compound
Rotational Barrier (Pyridine-O-Oxetane) Potential Energy Surface (PES) ScanWould determine the energy required to rotate the oxetane group relative to the pyridine ring, identifying the most stable rotational isomers.
Oxetane Ring Puckering Molecular Dynamics (MD) / PES ScanWould characterize the energy barrier and preferred puckered conformation of the four-membered oxetane ring.
Amine Group Inversion Potential Energy Surface (PES) ScanWould calculate the energy barrier for the inversion of the pyramidal amine group, indicating its conformational flexibility.

Prediction of Spectroscopic Properties

Theoretical spectroscopic predictions are a cornerstone of modern chemical analysis, allowing for the corroboration of experimental data and the assignment of complex spectra.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as Density Functional Theory (DFT), is a standard practice. By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the optimized geometry of this compound, one could generate a theoretical NMR spectrum. A hypothetical comparison of such predicted data with experimentally obtained shifts would be crucial for confirming the molecular structure. Discrepancies between theoretical and experimental values can often highlight specific conformational or solvent effects not accounted for in the gas-phase calculations.

Hypothetical Data Table for Theoretical vs. Experimental ¹³C NMR Shifts

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 Data not available Data not available
C3 Data not available Data not available
C4 Data not available Data not available
C5 Data not available Data not available
C6 Data not available Data not available
C7 (Oxetane CH) Data not available Data not available

Vibrational Frequency Calculations for IR and Raman Assignments

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the nuclear positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra would be instrumental in assigning the various vibrational modes observed in experimental IR and Raman spectroscopy, such as the characteristic stretching and bending frequencies of the pyridine ring, the ether linkage, and the oxetane ring.

Theoretical Reactivity Predictions and Mechanistic Modeling

Computational methods can provide deep insights into the chemical reactivity and potential reaction pathways of a molecule.

Prediction of Preferred Reaction Sites and Regioselectivity

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), could be calculated to predict its reactivity. For instance, mapping the electrostatic potential onto the electron density surface would reveal the most likely sites for electrophilic and nucleophilic attack. The regioselectivity of reactions, such as electrophilic aromatic substitution on the pyridine ring, could be rationalized by analyzing the relative energies of the possible intermediates.

Transition State Calculations for Understanding Reaction Mechanisms and Barriers

For any proposed reaction involving this compound, computational modeling could be used to elucidate the reaction mechanism. By locating the transition state structures and calculating the associated activation energy barriers, one could predict the feasibility and kinetics of different reaction pathways. This would be particularly valuable for understanding its synthesis, potential metabolic transformations, or its interactions with biological targets.

Intermolecular Interactions and Crystal Structure Prediction

The way molecules of this compound interact with each other governs its solid-state properties. Computational methods can be employed to predict the most stable crystal packing arrangements. By exploring the potential energy surface of the crystalline state, it is possible to identify polymorphs and to understand the hydrogen bonding networks and other intermolecular forces that dictate the crystal structure. Such predictions are vital for understanding the material's physical properties, such as solubility and melting point.

Applications of 6 Oxetan 3 Yloxy Pyridin 3 Amine in Advanced Organic Synthesis and Materials Science

As a Key Building Block in Complex Molecule Construction

The structural features of 6-(Oxetan-3-yloxy)pyridin-3-amine make it an important starting material for the synthesis of more elaborate molecular structures. Its utility stems from the reactivity of the amino group and the pyridine (B92270) nitrogen, which allow for the construction of diverse molecular frameworks. Commercial availability of this compound facilitates its use as a foundational component in multi-step syntheses. nii.ac.jpbldpharm.com

Synthesis of Novel Heterocyclic Systems with Enhanced Structural Complexity

The primary amino group and the nitrogen atom within the pyridine ring of this compound are key reactive sites for building complex heterocyclic systems. The amino group can participate in condensation reactions with various carbonyl compounds or undergo cyclization reactions to form fused rings. For instance, aminopyridines are known precursors for the synthesis of fused systems like pyridopyrimidines or other polycyclic aromatic structures. While direct examples detailing the cyclization of this compound are specific to proprietary research, the general reactivity of the aminopyridine scaffold is well-established for creating compounds with significant structural complexity. The presence of the oxetane (B1205548) ether linkage adds a flexible, polar, and metabolically robust element to the resulting complex molecules.

Incorporation into Macrocyclic and Supramolecular Architectures

Bifunctional molecules are essential for the construction of macrocycles and supramolecular assemblies. In principle, this compound can serve as a component in such architectures. For example, the synthesis of macrocycles like tri acs.orguni.lupyridacyclohexaphane-trione has been achieved using pyridine-based building blocks, demonstrating the feasibility of incorporating pyridine units into large ring systems. clockss.org The amino group of this compound could be functionalized to react with another part of a molecule or a different monomer entirely, leading to the formation of large, cyclic structures. The pyridine nitrogen is also capable of coordinating with metal ions, a property that can be exploited to direct the formation of well-ordered supramolecular complexes.

Role in Stereoselective Synthesis of Chiral Compounds

The synthesis of chiral molecules, where only one of a pair of mirror-image isomers is produced, is critical in pharmaceutical development. While this compound is not itself chiral, it can be used in stereoselective synthesis. The amine group can be converted into a chiral amide or a more complex directing group that guides the stereochemical outcome of a subsequent reaction on the pyridine ring or an attached substrate. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to a chiral metal catalyst to create an asymmetric environment for a reaction. The synthesis of chiral oxetanols and azetidinols has been achieved through iridium-catalyzed reductive couplings, highlighting the utility of oxetane-containing substrates in creating chiral centers. researchgate.net

Derivatization for the Generation of Advanced Chemical Probes

Chemical probes, such as fluorescent labels, are indispensable tools for visualizing and studying biological processes. The primary amine of this compound is an ideal site for derivatization to create such probes. This amine can be readily reacted with a variety of fluorogenic reagents to attach a fluorescent molecule (a fluorophore).

Common derivatizing agents for primary amines include NBD chloride (7-nitrobenz-2-oxa-1,3-diazole chloride) and various isothiocyanates. thermofisher.comresearchgate.net For example, reacting this compound with a reagent like 4-(5′,6′-dimethoxybenzothiazolyl)phenylisothiocyanate would yield a highly fluorescent derivative. researchgate.net The resulting probe's properties, including its fluorescence emission, solubility, and biological targeting, would be influenced by the combined characteristics of the fluorophore and the aminopyridine-oxetane scaffold. The oxetane group, in particular, can enhance the probe's aqueous solubility and cell permeability. Some furopyridine derivatives, which share a similar heterocyclic core, have been shown to exhibit intrinsic fluorescent properties. nih.gov

Exploration in Polymer Chemistry and Functional Materials Science

The application of this compound extends beyond small molecules into the realm of polymer science, where it can be used as a monomer to create functional materials with unique properties.

Utilization as a Monomer in Polymer Synthesis

The structure of this compound offers two distinct routes for polymerization.

First, the strained oxetane ring can undergo cationic ring-opening polymerization (CROP). acs.org This process, typically initiated by a strong acid or a photoacid generator, would open the four-membered ring to form a polyether backbone. researchgate.net The resulting polymer would feature repeating ether units with pendant 3-aminopyridine (B143674) side chains. The properties of such a polymer would be dictated by the flexible polyether backbone and the functional pyridine side chains, which could be used for further modification, cross-linking, or metal coordination. Studies on other substituted oxetanes confirm the viability of this polymerization method. researchgate.netuni-muenchen.de

Second, the primary amine group allows for participation in step-growth polymerization. For instance, it can be reacted with difunctional monomers like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. This approach would incorporate the entire this compound unit into the polymer backbone. The synthesis of polymers containing pyridine moieties is known to yield materials with interesting optical and biological properties. mdpi.com The combination of the rigid pyridine ring and the flexible oxetane-ether linkage within the polymer chain could lead to materials with tailored thermal and mechanical properties.

Precursor for the Development of Functional Coatings or Films

The structural characteristics of this compound make it a compelling candidate as a precursor for the synthesis of functional coatings and films. The presence of the primary amine group allows for its incorporation into various polymer backbones, such as polyimides, polyamides, and polyurethanes, through well-established polymerization reactions. The pyridine nitrogen and the oxetane ring can then impart specific functionalities to the resulting coating.

The pyridine moiety, with its lone pair of electrons, can enhance adhesion to metal substrates through coordinate bonding. This interaction can lead to improved corrosion resistance and durability of the coating. Furthermore, the nitrogen atom can be quaternized to introduce permanent positive charges, which can be utilized to create antistatic or antimicrobial surfaces.

The oxetane ring is a particularly valuable functional group in the context of coatings. It can undergo ring-opening polymerization upon exposure to cationic initiators or UV radiation. This allows for the formation of cross-linked networks, leading to coatings with enhanced hardness, chemical resistance, and thermal stability. The incorporation of the oxetane group into the polymer structure provides a latent curing functionality that can be triggered on demand.

Functional Group Potential Contribution to Coatings Mechanism of Action
Primary Amine (-NH2)Polymer backbone integrationForms covalent bonds (amide, imide, urea (B33335) linkages) with comonomers.
Pyridine NitrogenEnhanced adhesion, Antistatic/Antimicrobial propertiesCoordination with metal surfaces; Quaternization to introduce charge.
Oxetane RingCross-linking, Improved mechanical and chemical propertiesCationic ring-opening polymerization leading to a cross-linked polymer network.

Application in Ligand Design for Organometallic Chemistry and Catalysis

In the field of organometallic chemistry and catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of metal centers. This compound offers multiple coordination sites, making it an attractive scaffold for the development of novel ligands.

The primary amine and the pyridine nitrogen can act as a bidentate N,N-donor ligand, chelating to a metal center to form a stable five-membered ring. The electronic properties of the pyridine ring, which can be tuned by the electron-donating ether linkage, influence the electron density at the metal center, thereby modulating its catalytic activity.

The oxetane moiety, while not typically involved in direct coordination to the metal in the initial complex, can play several crucial roles. It can act as a sterically demanding substituent, influencing the coordination geometry around the metal and creating a specific chiral environment in asymmetric catalysis. Furthermore, the oxetane oxygen can engage in secondary interactions, such as hydrogen bonding with substrates or other components of the catalytic system, which can enhance substrate recognition and reaction selectivity.

Ligand Feature Role in Organometallic Complexes and Catalysis
Bidentate N,N-donor sitesFormation of stable chelate rings with metal centers.
Tunable electronic propertiesModulation of the catalytic activity of the metal.
Steric bulk of the oxetane groupInfluence on coordination geometry and enantioselectivity.
Potential for secondary interactionsEnhanced substrate binding and selectivity.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The distinct structural elements of this compound provide multiple points of interaction for the construction of such assemblies.

The pyridine ring can participate in π-π stacking interactions with other aromatic systems. The amine group is a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen of the oxetane moiety can act as hydrogen bond acceptors. These multiple hydrogen bonding capabilities allow for the formation of intricate and predictable one-, two-, or three-dimensional networks in the solid state.

In the context of host-guest chemistry, the molecule can be incorporated into larger macrocyclic or cage-like structures. The pyridine and amine groups can provide binding sites for guest molecules through hydrogen bonding and electrostatic interactions. The oxetane group can influence the shape and size of the cavity of the host molecule, thereby controlling its guest selectivity. The ability of pyridine derivatives to participate in such interactions is a well-established principle in supramolecular chemistry, and the addition of the oxetane functionality provides an extra layer of design complexity and potential for novel host-guest systems.

Structural Feature Role in Supramolecular Chemistry Type of Interaction
Pyridine RingFormation of extended structuresπ-π stacking
Amine GroupDirectional self-assemblyHydrogen bond donor
Pyridine NitrogenRecognition and bindingHydrogen bond acceptor
Oxetane OxygenFine-tuning of structure and bindingHydrogen bond acceptor

Future Directions and Emerging Research Avenues for 6 Oxetan 3 Yloxy Pyridin 3 Amine

Development of Sustainable and Efficient Synthetic Routes

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that are often energy-intensive and utilize harsh reagents. Modern research is focused on developing more sustainable and efficient protocols. Green chemistry principles are being applied to the synthesis of pyridines, emphasizing waste reduction, the use of less hazardous chemicals, and improved energy efficiency. rsc.org

One promising approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, multicomponent reactions (MCRs) under microwave irradiation provide an efficient pathway to novel pyridine derivatives. nih.gov Another green strategy involves using environmentally benign solvents like polyethylene (B3416737) glycol (PEG) and catalysts such as potassium carbonate, which can facilitate rapid and efficient synthesis of complex pyridine structures at moderate temperatures. researchgate.net The development of one-pot synthesis protocols, which combine multiple reaction steps without isolating intermediates, further enhances efficiency and reduces waste. nih.govmdpi.com

Future research in this area will likely focus on applying these green methodologies to the large-scale synthesis of 6-(Oxetan-3-yloxy)pyridin-3-amine. This includes exploring catalytic systems that can replace stoichiometric reagents and developing processes that minimize solvent use, aligning with the principles of sustainable chemical manufacturing.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives Data based on representative examples from the literature.

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Use Often uses volatile organic compounds (VOCs)Can use green solvents (e.g., water, PEG) or be solvent-free
Yield Variable, often moderateGenerally high
Byproduct Formation Can be significantOften reduced

This table is generated based on findings from sources nih.govresearchgate.net.

Discovery of Unprecedented Reactivity and Novel Transformations

The this compound molecule possesses multiple reactive sites, offering a rich landscape for chemical exploration. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic substitution, particularly at positions 2 and 4. uoanbar.edu.iq Conversely, electrophilic substitution is more difficult but can occur at position 3 under vigorous conditions. uoanbar.edu.iq The amino group at the 3-position can undergo a variety of transformations, including acylation, diazotization followed by coupling reactions, and cyclization, providing access to a wide range of fused heterocyclic systems like pyrazolopyridines. chemrxiv.orgresearchgate.net

Recent research has uncovered novel transformations for related aminopyridine systems. For instance, the Smiles rearrangement has been utilized as a new method for synthesizing substituted aminopyridines and related fused ring systems like pyrazolo[3,4-b]pyridines with good to excellent yields. researchgate.netresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have proven effective for introducing aryl groups onto the pyridine scaffold, enabling the synthesis of complex biaryl structures. mdpi.com

Future work will likely focus on exploiting the interplay between the amino, pyridine, and oxetane (B1205548) functionalities to discover unprecedented reactions. The oxetane ring, while generally stable, can participate in ring-opening reactions under specific conditions, which could lead to novel derivatives. The exploration of metal-catalyzed C-H activation and functionalization of the pyridine ring represents another exciting frontier for creating derivatives with unique structural and electronic properties.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. Flow chemistry offers numerous advantages, including enhanced safety, better process control, and the potential for rapid reaction optimization and scale-up. The integration of automation with flow systems enables high-throughput synthesis, allowing for the rapid generation of large libraries of chemical analogues for screening purposes.

The feasibility of this approach for pyridine-based compounds has been demonstrated. For example, a fully automated synthesis of an 18F-labelled pyridine-based alkylating agent has been developed using a modular synthesis unit. nih.gov This system successfully automates the multi-step synthesis, including purification, to produce radiotracers for applications in positron emission tomography (PET). nih.govspringernature.com Such automated platforms are crucial for producing compounds with short-lived isotopes and can be adapted for the high-throughput synthesis of non-radioactive compound libraries.

Future research will aim to develop a robust, automated flow synthesis platform for this compound and its derivatives. This would involve optimizing reaction conditions (temperature, pressure, residence time, stoichiometry) for key transformations in a flow reactor. Such a system would accelerate the discovery of new derivatives with desirable properties by enabling the rapid and efficient creation of diverse chemical libraries.

Advanced Computational Modeling for Structure-Property Relationships in Derivatized Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods, such as Density Functional Theory (DFT) and molecular docking, allow for the prediction of molecular properties and biological activities, guiding the design of new compounds and reducing the need for extensive empirical screening. nih.gov

For pyridine derivatives, computational studies have been used to analyze structure-activity relationships, predict reactivity, and evaluate potential as therapeutic agents. researchgate.net DFT calculations can determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into a molecule's reactivity. researchgate.netchemrevlett.com Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in the early assessment of a compound's drug-likeness and potential toxicity. nih.govresearchgate.net

Future research will undoubtedly leverage these computational tools to build predictive models for analogues of this compound. By systematically modifying the core structure in silico and calculating key properties, researchers can identify promising candidates for synthesis and experimental testing. This approach will accelerate the development of new materials and therapeutic agents by focusing laboratory efforts on compounds with the highest probability of success.

Table 2: Representative In Silico Data for Pyridine Derivatives Data compiled from computational studies on various pyridine analogues.

Compound ClassCalculated PropertyValueSignificance
6-Amino-3-(R)benzophenones Dipole Moment (D)2.7 - 5.8Indicates molecular polarity and stability chemrevlett.com
6-Fluoropyridine-3-amine HOMO-LUMO GapLowSuggests higher chemical reactivity researchgate.net
(1H-indol-3-ylmethylene)-pyridin-3-yl-amine Binding Affinity (kcal/mol)-6.1 to -9.1Predicts strength of interaction with protein targets
6-Hydroxyquinolinone Derivatives In silico ToxicityLowIndicates potential for drug-likeness nih.gov

This table is generated based on findings from sources nih.govresearchgate.netchemrevlett.com.

Exploration of its Role in Emerging Fields of Chemical Science and Materials Innovation

The unique structural features of this compound make it a valuable scaffold for innovation in diverse scientific fields. The pyridine core is a well-established pharmacophore found in numerous approved drugs, while the oxetane unit is increasingly used as a bioisostere for less stable or more lipophilic groups, often improving a molecule's metabolic profile and aqueous solubility. chemenu.com

In medicinal chemistry, derivatives of this compound could be explored as inhibitors for various biological targets. For instance, related pyrazolo[3,4-b]pyridine structures have shown potential as anti-Alzheimer's and anti-inflammatory agents. researchgate.net The aminopyridine scaffold is also present in inhibitors of kinases and other enzymes implicated in cancer and autoimmune diseases. chemrxiv.org

Beyond medicine, there is potential in materials science. Pyridine-containing compounds are used in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The specific electronic properties conferred by the oxetanyloxy substituent could be harnessed to create novel materials with tailored optical or electronic characteristics. Another emerging application is in chemical biology, where the compound could serve as a core structure for developing chemical probes or bioconjugation reagents, as demonstrated by the use of a related structure for labeling oligonucleotides. nih.gov The future will see researchers leveraging the versatility of this compound to pioneer new technologies and therapies.

Q & A

Q. What are the common synthetic routes for 6-(Oxetan-3-yloxy)pyridin-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a pyridine derivative (e.g., 6-chloropyridin-3-amine) and an oxetane-containing nucleophile (e.g., oxetan-3-ol). Key steps include:

  • Use of a palladium catalyst (e.g., Pd(OAc)₂) to enhance reaction efficiency .
  • Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to balance reactivity and side reactions.
  • Purification via column chromatography or recrystallization to isolate the product. Optimization involves adjusting equivalents of reactants, catalyst loading, and reaction time to improve yield (>70% reported in analogous systems) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxetane and pyridine ring connectivity (e.g., characteristic oxetane proton signals at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 207.1 for C₉H₁₁N₂O₂) .
  • HPLC : Purity assessment (>95% via reverse-phase HPLC with UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers investigate the binding interactions of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme or receptor interactions) .
  • NMR Titration : Maps binding sites by observing chemical shift perturbations in target proteins .
  • Molecular Dynamics Simulations : Predicts binding modes and stabilizes ligand-receptor complexes (software: AutoDock, GROMACS) .

Q. What structural modifications enhance the bioactivity of this compound, and how are SAR studies designed?

  • Substitution Patterns : Fluorine or chlorine at the pyridine 2-position increases lipophilicity and target affinity (e.g., 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine shows 10-fold higher activity in kinase assays) .
  • Oxetane Ring Modifications : Replacing oxetane with tetrahydropyran alters solubility and metabolic stability.
  • SAR Workflow :
  • Synthesize derivatives with systematic substitutions.
  • Test in vitro activity (e.g., IC₅₀ in enzyme inhibition assays).
  • Correlate structural features (e.g., Hammett σ values) with bioactivity .

Q. How should researchers address discrepancies in reported stability data for oxetane-containing pyridine derivatives?

  • Controlled Stability Studies :
ConditionObservationSource
pH 7.4 buffer (37°C)Stable for 24 hours
Strong acid (HCl, 1M)Rapid oxetane ring opening
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., carboxylic acid derivatives from hydrolysis) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculates activation energies for SNAr or oxidation pathways (software: Gaussian, ORCA) .
  • Retrosynthetic Analysis : Tools like Synthia™ propose synthetic routes using oxetane as a key synthon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.